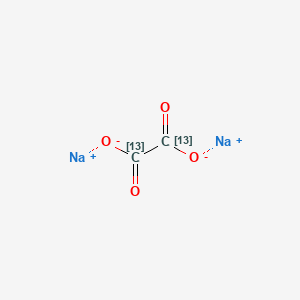

disodium;oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El oxalato de disodio, también conocido como etanodiato de sodio, es un compuesto químico con la fórmula Na₂C₂O₄. Es la sal de sodio del ácido oxálico y aparece como un sólido blanco, cristalino e inodoro. El oxalato de disodio es conocido por su capacidad de actuar como agente reductor y se utiliza a menudo en diversas aplicaciones industriales y científicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El oxalato de disodio se puede sintetizar mediante la neutralización del ácido oxálico con hidróxido de sodio en una proporción molar ácido-base de 1:2. La reacción produce oxalato de disodio, que puede secarse más mediante calentamiento a entre 200 y 250 °C .

Métodos de Producción Industrial:

Método de Neutralización: El ácido oxálico se neutraliza con hidróxido de sodio, seguido de la evaporación para obtener la forma anhidra.

Método de Descomposición: El formiato de sodio se descompone calentándolo a temperaturas superiores a 360 °C para producir oxalato de disodio.

Tipos de Reacciones:

- El oxalato de disodio se descompone por encima de 290 °C en carbonato de sodio y monóxido de carbono:

Descomposición: Na2C2O4→Na2CO3+CO

Reducción: Actúa como agente reductor y se puede utilizar para estandarizar soluciones de permanganato de potasio.

Reactivos y Condiciones Comunes:

Pentóxido de Vanadio: Cuando se calienta con pentóxido de vanadio en una proporción molar de 1:2, el oxalato de disodio produce óxido de vanadio de sodio y dióxido de carbono.

Principales Productos Formados:

Carbonato de Sodio y Monóxido de Carbono: De la descomposición.

Óxido de Vanadio de Sodio y Dióxido de Carbono: Cuando reacciona con pentóxido de vanadio.

Aplicaciones Científicas De Investigación

El oxalato de disodio tiene una amplia gama de aplicaciones en la investigación científica y la industria:

Química: Se utiliza como patrón primario para estandarizar soluciones de permanganato de potasio.

Biología y Medicina: Juega un papel en la eliminación de iones calcio del plasma sanguíneo, previniendo la coagulación de la sangre.

Mecanismo De Acción

El oxalato de disodio ejerce sus efectos principalmente a través de su capacidad para quelar iones calcio. Al unirse al calcio, evita la formación de cristales de oxalato de calcio, que son un componente principal de los cálculos renales. Esta quelación también afecta a los canales de sodio sensibles al voltaje regulados por calcio, alterando los mecanismos reguladores intracelulares dependientes del calcio {_svg_3}.

Compuestos Similares:

Oxalato de Calcio: Similar en estructura pero forma cristales insolubles, que se encuentran a menudo en los cálculos renales.

Oxalato de Potasio: Otra sal de oxalato con propiedades similares pero diferente solubilidad y reactividad.

Singularidad del Oxalato de Disodio: El oxalato de disodio es único por su alta solubilidad en agua y su capacidad de actuar como agente reductor. Su papel en la estandarización de soluciones de permanganato de potasio y su aplicación en la prevención de la coagulación sanguínea lo diferencian de otras sales de oxalato .

Comparación Con Compuestos Similares

Calcium Oxalate: Similar in structure but forms insoluble crystals, often found in kidney stones.

Potassium Oxalate: Another oxalate salt with similar properties but different solubility and reactivity.

Uniqueness of Disodium Oxalate: Disodium oxalate is unique in its high solubility in water and its ability to act as a reducing agent. Its role in standardizing potassium permanganate solutions and its application in preventing blood clotting set it apart from other oxalate salts .

Propiedades

Fórmula molecular |

C2Na2O4 |

|---|---|

Peso molecular |

135.984 g/mol |

Nombre IUPAC |

disodium;oxalate |

InChI |

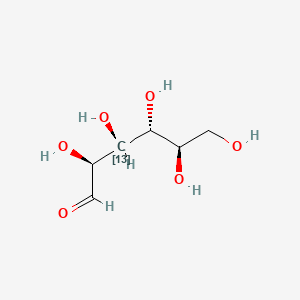

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;; |

Clave InChI |

ZNCPFRVNHGOPAG-BQTCFENJSA-L |

SMILES isomérico |

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+] |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)

![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12395264.png)